Dibenzyl sulfate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibenzyl sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4S/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVGVAWVGWSUOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COS(=O)(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556119 | |
| Record name | Dibenzyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18495-74-4 | |
| Record name | Dibenzyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Dibenzyl Sulfate
Novel Synthetic Pathways and Process Optimization
The traditional synthesis of dialkyl sulfates often involves hazardous reagents and conditions. Modern methodologies aim to improve safety, efficiency, and environmental compatibility through techniques like phase-transfer catalysis and the adoption of green chemistry principles.
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reagents located in different immiscible phases, typically an aqueous and an organic phase. crdeepjournal.org This methodology is highly effective for various alkylation reactions, including O-alkylation and S-alkylation. crdeepjournal.orgnih.gov For the synthesis of dibenzyl sulfate (B86663), PTC would involve the transfer of a sulfate or hydrogen sulfate anion from an aqueous or solid phase into an organic solvent where it can react with a benzylating agent like benzyl (B1604629) chloride or benzyl bromide.
The core principle of PTC involves a catalyst, typically a quaternary ammonium or phosphonium salt, which forms an ion pair with the anion (e.g., HSO₄⁻). This lipophilic ion pair is soluble in the organic phase, allowing it to react with the organic substrate. After the reaction, the catalyst returns to the aqueous phase to repeat the cycle. researchgate.net While specific literature on the PTC synthesis of dibenzyl sulfate is sparse, the general mechanism for dialkyl sulfates provides a clear blueprint. Key variables in optimizing such a reaction include the choice of catalyst, organic solvent, concentration of the base, and reaction temperature. acs.org
Table 1: Potential Phase-Transfer Catalysts for this compound Synthesis
| Catalyst Name | Abbreviation | Catalyst Type | Potential Efficacy |
| Tetrabutylammonium bromide | TBAB | Quaternary Ammonium Salt | High - Commonly used and effective in a wide range of alkylations. acs.org |
| Tetrabutylammonium hydrogen sulfate | TBAHS | Quaternary Ammonium Salt | High - The presence of the hydrogen sulfate counter-ion may be advantageous. acs.org |
| Tetrabutylphosphonium bromide | TBPB | Quaternary Phosphonium Salt | High - Often shows good thermal stability and reactivity. researchgate.net |
| Trioctylmethylammonium chloride | Aliquat 336 | Quaternary Ammonium Salt | Moderate to High - Effective but performance can be substrate-dependent. acs.org |
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to this compound synthesis would involve addressing several key areas:
Safer Reagents: Traditional sulfating agents like sulfuryl chloride and chlorosulfonic acid are highly corrosive and toxic. A greener approach would involve using less hazardous alternatives. For instance, the reaction between benzyl alcohol and a solid acid catalyst in the presence of a benign sulfating source could be explored.
Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic approaches are inherently superior in this regard.
Benign Solvents: Replacing hazardous organic solvents (e.g., chlorinated hydrocarbons) with greener alternatives like polyethylene glycol (PEG), water, or ionic liquids is a primary goal. researchgate.net In some cases, solvent-free reaction conditions can be developed, further reducing environmental impact.
Waste Valorization: Some innovative methods in organosulfur chemistry utilize industrial byproducts. For example, hydrogen sulfide (B99878) (H₂S), a toxic byproduct of petroleum refining, has been used as a sulfur source for the synthesis of dibenzyl disulfide, a related compound. researchgate.netnitrkl.ac.in A similar waste-valorization strategy for sulfate chemistry would represent a significant green advancement.
Functionalization and Derivatization Strategies
This compound's primary utility lies in its function as a benzylating agent, capable of introducing benzyl groups onto various substrates. The benzyl group is one of the most common protecting groups in organic synthesis, particularly for alcohols, due to its stability under a wide range of conditions and its relatively easy removal by catalytic hydrogenation. organic-chemistry.org
In molecules with multiple functional groups, such as polyols or carbohydrates, controlling the site of reaction is a significant challenge. Regioselective benzylation involves protecting one specific functional group in the presence of others that are chemically similar. acs.org
While reagents like benzyl bromide are more commonly cited, this compound can theoretically be used as a benzylating agent in these transformations. The selectivity of the reaction is not inherent to the this compound molecule itself but is controlled by external factors such as the substrate's inherent reactivity, the choice of catalyst, solvent, and temperature. For example, sterically less hindered primary alcohols can often be selectively benzylated over more hindered secondary alcohols. organic-chemistry.org The use of Lewis acids or other catalysts can further tune this selectivity, promoting reaction at a specific site. chemrxiv.org
Table 2: Hypothetical Regioselective Benzylation of a Diol
| Substrate | Reagent | Desired Product (Major) | Undesired Product (Minor) | Key Challenge |
| 1,2-Propanediol | This compound | 1-(Benzyloxy)propan-2-ol | 2-(Benzyloxy)propan-1-ol | Differentiating between a primary and a secondary hydroxyl group. |
| 1,4-Butanediol | This compound | 4-(Benzyloxy)butan-1-ol | 1,4-Bis(benzyloxy)butane | Achieving mono-benzylation versus di-benzylation. |
The construction of large, complex molecules, such as natural products or pharmaceutical agents, is a multi-step process where the strategic introduction of protecting groups is essential. The benzyl group is frequently used to mask alcohol functionalities during intermediate synthetic steps, preventing them from undergoing unwanted reactions. organic-chemistry.org
This compound can be employed as a reagent for the simultaneous or sequential benzylation of multiple hydroxyl groups within a molecule or to link two different molecular fragments through ether linkages after the sulfate group has been displaced. This is particularly useful in carbohydrate chemistry, where selective protection and deprotection of numerous hydroxyl groups are fundamental to building complex oligosaccharides or glycoconjugates. acs.org By acting as a source of the benzyl electrophile, this compound can be a key tool in the synthetic chemist's arsenal for assembling intricate molecular frameworks.
Chemical Reactivity and Reaction Mechanisms of Dibenzyl Sulfate
Fundamental Reaction Pathways and Kinetic Studies
The reactivity of dibenzyl sulfate (B86663) is dominated by processes that involve the cleavage of the carbon-oxygen bond of the benzyl (B1604629) group. The sulfate anion is an excellent leaving group, facilitating reactions at the benzylic carbon.
Nucleophilic Substitution Reactions Involving the Sulfate Moiety
Dibenzyl sulfate readily participates in nucleophilic substitution reactions, where a nucleophile displaces one of the benzyl groups from the sulfate moiety. The mechanism of this substitution can proceed through two primary pathways: bimolecular nucleophilic substitution (SN2) and unimolecular nucleophilic substitution (SN1).
The SN2 mechanism involves a backside attack by the nucleophile on the benzylic carbon, leading to an inversion of stereochemistry if the carbon were chiral. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction rate is dependent on the concentration of both the this compound and the nucleophile.
Alternatively, the SN1 mechanism proceeds through a two-step process. The first and rate-determining step is the spontaneous dissociation of the benzyl group to form a resonance-stabilized benzyl carbocation and a sulfate anion. The carbocation is then rapidly attacked by the nucleophile. This pathway is favored by polar protic solvents, which can solvate both the carbocation and the leaving group, and by weaker nucleophiles.
The choice between the SN1 and SN2 pathways is influenced by several factors, as detailed in the table below.
| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism |
| Nucleophile | Weak nucleophiles | Strong nucleophiles |
| Substrate | Formation of a stable carbocation | Sterically unhindered substrate |
| Solvent | Polar protic solvents | Polar aprotic solvents |
| Leaving Group | Good leaving group | Good leaving group |
While reactions at the benzylic carbon are most common for dialkyl sulfates, studies on the alkaline hydrolysis of diaryl sulfates have shown that nucleophilic attack can also occur at the sulfur atom, leading to S-O bond fission. nih.gov This suggests a potential, though likely less favored, reaction pathway for this compound under specific conditions.
Electrophilic Activation and Reactivity Profiles of this compound
In its capacity as a benzylating agent, this compound acts as an electrophile. The electron-withdrawing nature of the sulfate group polarizes the C-O bond, rendering the benzylic carbon susceptible to attack by nucleophiles. The reactivity of this compound as an electrophile can be further enhanced through activation by Lewis acids.
A Lewis acid can coordinate to the oxygen atoms of the sulfate group, increasing its ability to function as a leaving group and thereby enhancing the electrophilicity of the benzylic carbon. This activation facilitates reactions with weaker nucleophiles. For instance, in reactions analogous to the Lewis acid-catalyzed homologation of benzyl bromides, a Lewis acid like SnBr4 could potentially facilitate the reaction of this compound with nucleophiles by assisting in the departure of the sulfate group. nih.gov
Catalytic Transformations and Reaction Enhancement
The reactivity of this compound can be guided and enhanced through the use of various catalysts, opening avenues for more complex molecular constructions.
Transition Metal-Catalyzed Processes with this compound
While transition metal-catalyzed cross-coupling reactions utilizing organosulfur compounds have become a significant area of research, specific examples involving this compound as a substrate are not extensively documented in the reviewed literature. dicp.ac.cn The field has largely focused on the activation of C-S bonds in thioethers and related compounds. However, the principles of these catalytic cycles, often involving palladium or nickel catalysts, could potentially be applied to C-O bond activation in substrates like this compound, given a suitable catalytic system.
Organocatalytic and Biocatalytic Applications in this compound Chemistry
The application of organocatalysis to reactions involving this compound is not well-documented in the current scientific literature.
In the realm of biocatalysis, enzymes known as sulfatases are capable of hydrolyzing sulfate esters. nih.gov Microbial alkyl- and aryl-sulfatases can catalyze the cleavage of the C-O bond in sulfate esters. These enzymatic reactions can proceed with either inversion or retention of stereochemistry at the carbon center, depending on the specific enzyme and its mechanism. nih.gov An inverting mechanism often involves a direct nucleophilic attack by an activated water molecule, akin to an SN2 reaction. A retention mechanism typically proceeds through a double displacement pathway involving a covalent enzyme-substrate intermediate. nih.gov
Investigations into Radical and Photochemical Reactions
This compound can also undergo reactions involving radical intermediates, particularly under photochemical conditions. The benzyl C-O bond is susceptible to homolytic cleavage upon irradiation with ultraviolet light.
Drawing an analogy from the photolysis of dibenzyl sulfide (B99878), the irradiation of this compound is expected to generate benzyl radicals. researchgate.net The initial step would be the cleavage of one of the C-O bonds to form a benzyl radical and a benzylsulfate radical. The benzyl radicals can then dimerize to form dibenzyl (1,2-diphenylethane). Further reactions of the initial radical products could lead to more complex structures. In the case of dibenzyl sulfide photolysis, phenanthrene (B1679779) is a major product, formed through a series of radical-mediated steps. researchgate.net
Radical chain reactions initiated by a radical initiator are also conceivable. A radical initiator could abstract a hydrogen atom from the benzylic position to form a stabilized benzyl radical, which could then participate in further propagation steps. However, specific studies detailing such radical chain reactions with this compound are not prominent in the surveyed literature.
Degradation Pathways and Environmental Transformation of Dibenzyl Sulfate
Oxidative and Reductive Degradation Mechanisms
Dibenzyl sulfate (B86663), like other sulfate esters, can undergo degradation through both oxidation and reduction processes, depending on the environmental conditions and the presence of specific chemical agents or microbial communities.
Advanced Oxidation Processes for Sulfate Ester Cleavage
Advanced Oxidation Processes (AOPs) are a group of chemical treatment processes that rely on the generation of highly reactive species, such as hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻), to degrade organic pollutants mdpi.comfrontiersin.orgeeer.org. These radicals possess high oxidation potentials and can effectively break down recalcitrant organic molecules, including sulfate esters mdpi.comfrontiersin.org.
Sulfate radical-based AOPs (SR-AOPs), often generated from the activation of persulfate (PS) or peroxymonosulfate (B1194676) (PMS), are particularly noted for their efficiency and adaptability to a wider pH range compared to hydroxyl radical-based processes mdpi.comfrontiersin.orgmagtech.com.cn. Activation methods for PS and PMS include thermal, photochemical (UV), sonochemical, and transition metal catalysis (e.g., iron, cobalt) mdpi.commagtech.com.cn. These processes work by cleaving the peroxide bond in PS or PMS, leading to the formation of sulfate radicals mdpi.commagtech.com.cn.
While specific studies detailing the application of AOPs directly to dibenzyl sulfate are limited in the provided search results, the general principles of sulfate ester cleavage by these radicals suggest a potential for DBS degradation. The sulfate ester linkage (R-O-SO₃⁻) is susceptible to nucleophilic attack and radical-mediated oxidation, which could lead to the cleavage of the C-O bond or the S-O bond, ultimately breaking down the molecule into smaller, potentially less harmful, inorganic species like sulfate and benzyl (B1604629) alcohol or benzoic acid derivatives nih.gov. For example, studies on similar organosulfur compounds indicate that AOPs can lead to the formation of sulfate as a final product nih.gov.
Reductive Fragmentation of the this compound Structure
Reductive degradation involves the gain of electrons by a molecule, often leading to the cleavage of chemical bonds. While oxidative processes are more commonly discussed for organic pollutant degradation, reductive pathways can also be significant, particularly in anaerobic environments or in the presence of strong reducing agents.
The literature on the reductive degradation of this compound specifically is scarce. However, general principles of reductive cleavage of organic compounds, particularly those containing heteroatoms like sulfur and oxygen, can be considered. In some anaerobic environments, sulfate-reducing bacteria (SRB) utilize sulfate as a terminal electron acceptor, reducing it to sulfide (B99878) irjmets.com. While this primarily concerns inorganic sulfate, the principle of electron transfer in sulfur compounds is relevant.
Biogeochemical Cycling and Biotransformation Studies
Microorganisms play a pivotal role in the biogeochemical cycling of sulfur compounds, and their metabolic capabilities can lead to the transformation and degradation of organic molecules like this compound.
Microbial Metabolism of this compound
Studies on the microbial metabolism of related organosulfur compounds, particularly dibenzyl sulfide (DBS), provide insights into potential pathways for this compound. White rot fungi, for example, have been shown to metabolize dibenzyl sulfide through a series of oxidative steps nih.gov. This metabolism typically begins with the oxidation of the sulfur atom, converting DBS to dibenzyl sulfoxide (B87167), and then to dibenzyl sulfone. Following these sulfur oxidations, the carbon-sulfur (C-S) bond can be cleaved, leading to the formation of lower molecular weight products nih.gov.
The initial oxidation of dibenzyl sulfide to dibenzyl sulfoxide in these fungal systems appears to be mediated by extracellular enzymes, while subsequent metabolism, such as the conversion of sulfoxide to sulfone, may involve cytochrome P-450 enzymes nih.gov. This multi-step oxidative pathway highlights the capacity of microbial communities to transform organosulfur compounds. While this compound is a sulfate ester and not a sulfide, the general principle of microbial oxidation of the sulfur moiety and subsequent bond cleavage could be relevant. Microbes utilize sulfur compounds as energy and sulfur sources, and specific metabolic pathways have evolved for their breakdown jmb.or.krresearchgate.net.
Enzymatic Degradation Mechanisms and Pathways
Enzymatic degradation is a key component of microbial metabolism. Specific enzymes are responsible for catalyzing the breakdown of complex organic molecules. For organosulfur compounds like dibenzothiophene (B1670422) (DBT), well-characterized enzymatic pathways, such as the "4S pathway," have been identified, involving monooxygenases and sulfinases that cleave C-S bonds and release sulfate mdpi.comresearchgate.netunimib.it.
Although specific enzymes directly targeting this compound are not detailed in the provided results, the general enzymatic machinery for breaking ester bonds and metabolizing sulfur compounds is known. Esterases, for instance, are enzymes that hydrolyze ester bonds, and similar enzymes could potentially hydrolyze the sulfate ester linkage in this compound. Furthermore, oxidoreductases, like cytochrome P-450 enzymes, are involved in the oxidation of sulfur atoms in organosulfur compounds, as seen in the metabolism of dibenzyl sulfide nih.gov.
The biodegradation of phthalate (B1215562) monoesters, which share the ester linkage, shows rapid degradation in natural sediments, suggesting the widespread presence of non-specific esterases in microorganisms sfu.ca. This implies that this compound could also be subject to hydrolysis by such esterases, yielding benzyl alcohol and sulfuric acid or sulfate. The specific pathways and enzymes involved in the complete degradation of this compound would likely involve a combination of hydrolytic and oxidative enzymatic activities, ultimately mineralizing the molecule.
Advanced Spectroscopic Characterization and Analytical Methodologies for Dibenzyl Sulfate
Vibrational Spectroscopy Analysis (Infrared and Raman)
In the solid phase, the IR and Raman spectra of dibenzyl disulfide have been analyzed to understand its vibrational behavior. mdpi.com For instance, a notable Raman band observed around 510 cm⁻¹ is attributed to the S-S stretching vibration, a characteristic feature of disulfide bonds. nih.gov The C-S stretching vibrations typically appear in the 600-800 cm⁻¹ region. nih.gov The spectra are further populated by vibrations of the methylene (-CH₂-) and phenyl (C₆H₅-) groups.
Interactive Table: Vibrational Frequencies for Dibenzyl Disulfide
| Vibrational Mode | Wavenumber (cm⁻¹) | Technique |
| S-S Stretch | ~510 | Raman |
| C-S Stretch | 600-800 | Raman |
| CH₂ Wagging | ~1210 | IR/Raman |
| Phenyl Ring Modes | 1450-1600 | IR/Raman |
| C-H Stretch (aromatic) | 3000-3100 | IR/Raman |
| C-H Stretch (aliphatic) | 2900-3000 | IR/Raman |
Note: The exact peak positions can vary based on the physical state of the sample and the specific experimental conditions.
Correlation with Molecular Conformations and Intermolecular Interactions
The vibrational spectra of flexible molecules like those in the dibenzyl family are highly sensitive to their molecular conformation. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the vibrational spectra for different possible conformers. mdpi.com By comparing the calculated spectra with experimental data, the dominant conformation in a sample can be identified.
For dibenzyl disulfide, theoretical studies have shown that different conformers exhibit distinct vibrational frequencies, particularly in the S-S and C-S stretching regions. mdpi.com This sensitivity arises from the influence of the dihedral angles of the C-S-S-C and C-C-S-S moieties on the vibrational coupling within the molecule.
Intermolecular interactions, such as van der Waals forces in the crystalline state, can also lead to shifts in vibrational frequencies and the splitting of spectral bands. mdpi.com These effects provide valuable information about the packing and organization of molecules in a solid sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
For dibenzyl sulfide (B99878), the ¹H NMR spectrum is characterized by two main signals: a singlet for the methylene protons (-CH₂-) and a multiplet for the aromatic protons of the phenyl rings. The chemical shift of the methylene protons is a key indicator of the electronic environment around the sulfur atom.
Interactive Table: ¹H and ¹³C NMR Chemical Shifts for Dibenzyl Sulfide
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H (-CH₂-) | ~3.6 | singlet |
| ¹H (aromatic) | ~7.2-7.4 | multiplet |
| ¹³C (-CH₂-) | ~38 | - |
| ¹³C (aromatic) | ~127-138 | - |
Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) and can be influenced by the solvent used.
Elucidation of Structural Dynamics and Isomerism in Dibenzyl Sulfate (B86663)
NMR spectroscopy is particularly adept at studying dynamic processes such as conformational changes and restricted rotation. For molecules with multiple conformers that interconvert on the NMR timescale, the observed spectrum can be an average of the individual conformers. By varying the temperature, it is sometimes possible to "freeze out" individual conformers and observe their distinct NMR signals.
In the context of dibenzyl sulfate, if different rotational isomers (rotamers) were present, they could potentially be distinguished by NMR, especially at low temperatures. This is because the magnetic environment of the nuclei in each rotamer would be slightly different, leading to separate sets of peaks.
Solvent Effects on Spectroscopic Signatures
The choice of solvent can have a significant impact on NMR chemical shifts. Solvents can interact with the solute through various mechanisms, including hydrogen bonding, and aromatic solvent-induced shifts (ASIS), where aromatic solvents like benzene-d₆ can cause significant upfield or downfield shifts of solute protons depending on their spatial orientation relative to the solvent molecule.
For a polar molecule like this compound, polar solvents would be expected to interact more strongly with the sulfate group, potentially influencing the chemical shifts of the nearby methylene and phenyl protons. A systematic study of the NMR spectrum in a range of solvents with varying polarity could provide insights into the solute-solvent interactions.
Mass Spectrometry and Chromatographic Methodologies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), it becomes a highly sensitive and selective method for identifying and quantifying components in a mixture.
For dibenzyl sulfide, the electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z 214, corresponding to its molecular weight. nih.gov The fragmentation pattern is often dominated by the stable tropylium ion (C₇H₇⁺) at m/z 91, formed by the cleavage of the C-S bond and rearrangement.
High-Resolution Mass Spectrometry for Identification of Transformation Products
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of ions. This is invaluable for identifying unknown transformation products, such as those that might arise from the degradation or metabolism of this compound.
For example, in the study of the biodesulfurization of dibenzyl sulfide, transformation products like dibenzyl sulfoxide (B87167) and dibenzyl sulfone have been identified. nih.gov HRMS would be able to confirm the elemental composition of these oxidized products, distinguishing them from other potential compounds with the same nominal mass. By analyzing the fragmentation patterns of these transformation products, further structural details can be elucidated.
Development of Chromatographic Separation and Quantification Techniques
The separation and quantification of this compound, like other organic sulfates, can be effectively achieved through advanced chromatographic techniques. While specific methods exclusively developed for this compound are not extensively documented in publicly accessible literature, established principles for separating similar analytes, such as alkyl sulfates, provide a robust framework for methodology development. High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase and ion-exchange modes, is the most pertinent approach.
Reversed-phase HPLC (RP-HPLC) is a primary technique for the separation of organic sulfates. The retention of these compounds is governed by the hydrophobicity of the nonpolar stationary phase (e.g., C18) and the composition of the polar mobile phase. For dialkyl sulfates, retention time increases with the length of the alkyl chain. This principle suggests that this compound, with its two benzyl (B1604629) groups, would exhibit significant retention on a reversed-phase column. The separation of mixtures containing various organic sulfates can be optimized using gradient elution, where the concentration of an organic modifier (like acetonitrile) in the mobile phase is gradually increased. nih.gov This allows for the effective resolution of compounds with differing hydrophobicities.
Ion chromatography (IC) is another powerful tool, especially for quantifying the sulfate moiety or separating ionic species. vajiramandravi.com For organic sulfates, IC can be employed to detect degradation products, such as the inorganic sulfate ion, which may form through hydrolysis. A typical IC system for anion analysis utilizes an anion-exchange column and a conductivity detector. A suppressor is often used post-column to reduce the background conductivity of the eluent and enhance the signal from the analyte ions. nih.gov
For detection and quantification, UV-Vis detectors are suitable for this compound due to the presence of the aromatic benzyl groups, which absorb UV light. Alternatively, indirect photometric detection can be employed where a UV-absorbing additive is included in the mobile phase. nih.govoup.com The analyte is then detected as a negative peak as it displaces the absorbing additive. For highly sensitive and specific quantification, coupling liquid chromatography with mass spectrometry (LC-MS) is the preferred method. LC-MS can provide molecular weight information and fragmentation patterns, confirming the identity of the compound and enabling low detection limits. nih.gov
Below is a table summarizing potential HPLC conditions for the analysis of organic sulfates, adaptable for this compound.
| Parameter | Reversed-Phase HPLC | Ion Chromatography |
| Stationary Phase | C18 or Phenyl-Hexyl Silica | Anion-exchange resin |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Sodium Hydroxide or Carbonate/Bicarbonate gradient |
| Detector | UV-Vis (approx. 254 nm), Mass Spectrometry (MS) | Suppressed Conductivity |
| Principle of Separation | Hydrophobic interaction between benzyl groups and stationary phase | Ion-exchange interaction of sulfate group |
X-ray Spectroscopic Studies (e.g., XANES, XPS) for Elemental Speciation
X-ray spectroscopy offers powerful, non-destructive methods for determining the elemental composition and, crucially, the chemical state (speciation) of sulfur within a molecule like this compound. Techniques such as X-ray Absorption Near Edge Structure (XANES) and X-ray Photoelectron Spectroscopy (XPS) are particularly valuable for confirming the presence of the sulfate functional group and distinguishing it from other sulfur forms.
X-ray Absorption Near Edge Structure (XANES)
Sulfur K-edge XANES spectroscopy is a highly effective tool for probing the oxidation state of sulfur. The energy of the X-ray absorption edge is directly correlated with the oxidation state of the absorbing atom. Sulfur in a sulfate group is in its highest formal oxidation state (+6), which results in a distinct and sharp absorption peak at a significantly higher energy compared to reduced sulfur species. arizona.edu
For sulfates, the main absorption feature, corresponding to the transition of a 1s electron to unoccupied molecular orbitals with p-character, typically appears around 2482 eV. arizona.eduprinceton.edu In contrast, sulfides (S²⁻) have absorption edges around 2470 eV, and thiols/disulfides appear at slightly higher energies but are still well-separated from the sulfate peak. This large chemical shift makes XANES an unambiguous method for identifying the sulfate functionality in this compound and for detecting potential impurities or degradation products such as dibenzyl sulfide or dibenzyl disulfide. anl.gov The spectrum of an organic sulfate is characterized by a prominent "white line" feature, the intensity and precise energy of which can provide information about the local coordination environment of the sulfur atom.
X-ray Photoelectron Spectroscopy (XPS)
XPS provides information about the elemental composition of a material's surface and the chemical state of those elements by measuring the binding energies of core-level electrons. For sulfur speciation, the S 2p photoelectron peak is analyzed. Similar to XANES, the binding energy of the S 2p electron is highly sensitive to the oxidation state of the sulfur atom.
In sulfate compounds, the sulfur atom is highly electron-deficient due to bonding with four electronegative oxygen atoms. This results in a significant shift of the S 2p binding energy to higher values compared to reduced sulfur forms. The S 2p₃/₂ peak for sulfates is typically observed in the range of 168.0 eV to 170.0 eV. For instance, studies on the oxidation of related compounds like dibenzyl disulfide on metal surfaces have identified the formation of iron sulfate (FeSO₄), with a characteristic S 2p peak at 167.8 eV. nasa.gov This value is consistent with the expected range for sulfate species. Analysis of various inorganic and organic sulfates confirms that the S 2p binding energy for the sulfate group is a reliable indicator of this chemical state.
The following table presents typical energy values used in the X-ray spectroscopic analysis of sulfur compounds, which are applicable for the characterization of this compound.
| Spectroscopic Technique | Parameter | Sulfide (e.g., Dibenzyl sulfide) | Sulfate (e.g., this compound) |
| XANES | S K-edge Absorption Max (eV) | ~2470 - 2473 eV | ~2482 - 2483 eV princeton.eduresearchgate.net |
| XPS | S 2p Binding Energy (eV) | ~161 - 164 eV | ~168 - 170 eV nasa.govresearchgate.net |
These advanced spectroscopic and chromatographic methods provide a comprehensive suite of tools for the unambiguous identification, quantification, and detailed chemical state analysis of this compound.
Theoretical and Computational Chemistry of Dibenzyl Sulfate
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are standard tools for investigating the electronic structure and predicting the properties of chemical compounds. These methods allow for the determination of molecular geometry, stability, and electronic characteristics, which are crucial for understanding reactivity.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that allows for the calculation of a molecule's electronic structure, including its ground-state energy, molecular geometry, and vibrational frequencies. Studies typically involve optimizing the molecular structure to find the lowest energy conformation, providing insights into the molecule's stability. For Dibenzyl sulfate (B86663), specific DFT studies detailing its optimized molecular geometry and assessing its stability through energy calculations were not found in the reviewed literature. While DFT calculations have been performed on related sulfur-containing compounds like dibenzyl sulfide (B99878) and dibenzyl disulfide to determine their stable conformations and relative energies mdpi.com, direct experimental or computational data for Dibenzyl sulfate's precise geometric parameters (bond lengths, bond angles) and stability metrics are not available from the provided sources.
Frontier Molecular Orbital (FMO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of understanding a molecule's electronic properties and predicting its chemical reactivity. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is often correlated with a molecule's stability and reactivity; a smaller gap generally indicates higher reactivity and lower stability, suggesting potential sites for electrophilic or nucleophilic attack nih.govajol.infonih.gov. Specific HOMO-LUMO energy values and corresponding reactivity predictions for this compound were not identified in the literature search. Such analyses, commonly performed using DFT methods with various basis sets (e.g., B3LYP/6-311G**), would provide valuable information on the electron distribution and potential reaction sites within this compound researchgate.netscience.govscience.govresearchgate.net.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. They provide insights into molecular motion, conformational changes, solvation effects, and intermolecular interactions.
Conformational analysis aims to identify all possible spatial arrangements (conformations) of a molecule and determine their relative energies. This is often achieved through computational methods like molecular mechanics or DFT, as well as experimental techniques like X-ray crystallography. While conformational analysis has been performed for related compounds such as dibenzyl sulfide and dibenzyl disulfide, identifying dominant conformations based on Gibbs free energy mdpi.com, specific conformational studies or energy profiles for this compound were not found. Such analyses would typically involve exploring rotations around single bonds to map the potential energy surface and identify low-energy conformers.
The behavior of a molecule in solution is heavily influenced by solvation effects and intermolecular interactions with solvent molecules and other solute particles. MD simulations are instrumental in studying these phenomena, providing details on how solvent molecules arrange around a solute and the nature of the forces (e.g., hydrogen bonding, van der Waals forces, electrostatic interactions) governing these interactions researchgate.netmdpi.comlibretexts.orglibretexts.orgchemrxiv.orgmdpi.com. Studies on the solvation of other sulfate compounds or the interaction energies between molecules and solvents exist msuniv.ac.incumhuriyet.edu.tr, but specific investigations into the solvation dynamics and intermolecular interactions of this compound were not identified in the provided search results.
Reaction Mechanism Elucidation and Transition State Analysis
Compound List
this compound
Applications and Functionalization of Dibenzyl Sulfate in Chemical Synthesis and Materials Science
Dibenzyl Sulfate (B86663) as an Alkylating Reagent in Organic Transformations
Dibenzyl sulfate is theoretically suited to act as an electrophile, transferring a benzyl (B1604629) group to a nucleophile. This capability is acknowledged in various patents, which list it among other dialkyl sulfates for the alkylation of diverse substrates.
Utility in the Synthesis of Heterocyclic and Organosulfur Compounds
The application of this compound in the specific synthesis of heterocyclic compounds is minimally documented. One patent document alludes to a pyrimidine-to-uracil transformation process involving a reaction with a basic nucleophile like guanidine in the presence of this compound. This suggests a potential role in modifying nitrogen-containing heterocycles. However, the available information lacks the necessary experimental detail to elaborate on its general utility, scope, or efficiency in this area. Furthermore, extensive searches yielded no specific information or research findings on the use of this compound for the synthesis of organosulfur compounds.
Role of this compound in Polymer Science and Engineering
Information regarding the role of this compound in polymer science is sparse and primarily originates from commercial, non-academic sources.
Advanced Polymerization Processes Utilizing this compound
There is a notable lack of academic literature describing the use of this compound in advanced polymerization processes. It is not cited as a common initiator for cationic polymerization or other chain-growth mechanisms in the reviewed literature. While its structure suggests potential reactivity, its specific function, mechanism, and effectiveness in controlled or living polymerization techniques are not established in published research.
Synthesis of Novel Polymeric Materials and Copolymers
A commercial supplier suggests that this compound is used as a chemical intermediate in the synthesis of certain resins and surfactants. It is mentioned in connection with 2-(2-Ethoxyethoxy)ethyl acrylate for what is described as "advanced polymerization processes." Unfortunately, no corresponding scientific studies or patents could be found to validate or detail this application, the nature of the resulting polymers, or the specific role the compound plays in the reaction.
This compound as a Chemical Intermediate in Specialized Applications
The primary documented role of this compound is as a potential chemical intermediate. Its inclusion in various patents for synthesizing complex molecules indicates that it is considered a viable, albeit seemingly less common, source for the benzyl group. These applications span the potential synthesis of ligands for asymmetric synthesis and intermediates for active pharmaceutical ingredients. In these contexts, this compound serves as a precursor, enabling the introduction of benzyl moieties onto a core molecular structure.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Dibenzyl sulfate in laboratory settings?
- Methodological Answer : Synthesis optimization should involve iterative adjustments to reaction parameters (e.g., molar ratios of benzyl alcohol and sulfating agents, temperature, and catalyst selection). Use controlled experiments to compare yields under varying conditions. Purity should be monitored via HPLC, as described for similar compounds (e.g., dibenzyl purity testing via liquid chromatography with methanol dilution) . Document each trial comprehensively, including solvent choices and reaction times, to ensure reproducibility .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Purity Testing : Follow protocols for related dibenzyl compounds, such as dissolving samples in methanol for HPLC analysis. Adjust detection sensitivity to isolate impurities, ensuring peaks are resolved and quantified .
- Structural Confirmation : Use melting point analysis (e.g., 50–54°C as a reference range for dibenzyl derivatives) and spectroscopic methods (FT-IR, NMR) to verify functional groups. Cross-validate results with literature or computational models .
Q. How should experimental procedures involving this compound be documented to ensure reproducibility?
- Methodological Answer : Adhere to guidelines for scientific reporting:
- Detailed Methods : Describe reagent sources, instrumentation (e.g., HPLC column specifications), and step-by-step protocols. Limit main text to essential details; append supplementary data (e.g., raw chromatograms) .
- Reference Standards : For known compounds, cite established synthesis routes. For novel derivatives, provide full spectral data and purity evidence .
Advanced Research Questions
Q. How can contradictions in reported spectral data for this compound be resolved?
- Methodological Answer :
- Comparative Analysis : Use Linear Combination Fitting (LCF) of XANES spectra to deconvolute overlapping signals, as demonstrated for sulfur-containing dibenzyl derivatives. Apply Hamilton testing (p<0.05) to evaluate fit quality and identify dominant spectral contributors .
- Collaborative Verification : Share raw data with peer labs to cross-check interpretations. Highlight potential confounding factors (e.g., solvent interactions, oxidation artifacts) in publications .
Q. What experimental designs are effective for assessing this compound’s stability under varying conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.
- Solubility Profiling : Test solubility in polar/non-polar solvents (e.g., methanol, diethyl ether) under controlled humidity and temperature. Compare degradation products via LC-MS .
Q. How can computational modeling predict this compound’s reactivity in novel chemical environments?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electron distribution and reaction pathways. Validate predictions with experimental kinetics (e.g., reaction rates under acidic/basic conditions) .
- Machine Learning : Train models on existing sulfation reaction datasets to forecast optimal reaction conditions or byproduct formation .
Q. What strategies address gaps in the literature regarding this compound’s biological or environmental interactions?
- Methodological Answer :
- Secondary Data Synthesis : Systematically review toxicological databases (e.g., RIFM Safety Assessments) to identify understudied endpoints. Use meta-analysis to resolve inconsistencies in ecotoxicity reports .
- Hybrid Methodologies : Combine in vitro assays (e.g., cell viability studies) with computational ADMET profiling to prioritize high-risk interactions for further study .
Methodological Considerations
- Data Presentation : Include processed data tables in the main text (e.g., HPLC retention times, DFT parameters) and relegate raw datasets to appendices. Use consistent units and error margins .
- Literature Gaps : Identify inconsistencies in prior studies (e.g., conflicting solubility reports) and propose targeted experiments to resolve them. For example, replicate older studies using modern analytical tools .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
